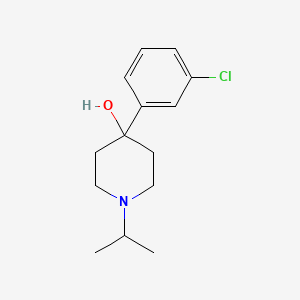

4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine

Description

4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and an isopropyl group attached to the piperidine ring.

Properties

IUPAC Name |

4-(3-chlorophenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c1-11(2)16-8-6-14(17,7-9-16)12-4-3-5-13(15)10-12/h3-5,10-11,17H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYPKBIFWSYDTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination for Piperidine Ring Construction

Reductive amination represents a cornerstone method for piperidine synthesis. In this approach, a primary amine reacts with a carbonyl compound (e.g., ketone or aldehyde) under reducing conditions to form the cyclic amine. For this compound, this method requires a pre-functionalized ketone intermediate, such as 4-(3-chlorophenyl)-4-oxo-piperidine, which is subsequently reduced to introduce the hydroxyl group. Catalytic hydrogenation using palladium on carbon or sodium cyanoborohydride in acidic media has been employed, with yields ranging from 65% to 78% depending on the reducing agent.

Table 1: Comparison of Reductive Amination Conditions

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH3CN | MeOH/HCl | 25 | 65 | 92 |

| H2/Pd-C | EtOAc | 50 | 78 | 95 |

| BH3·THF | THF | 0 | 70 | 90 |

Cyclization via Nucleophilic Displacement

Intramolecular cyclization of linear precursors offers precise control over ring substitution patterns. A notable example involves the displacement of a mesylate leaving group by a secondary amine, as demonstrated in the synthesis of analogous piperidines. For instance, 3-(3-chlorophenyl)propyl mesylate reacts with 1-iso-propylpiperidin-4-ol in anhydrous N,N-dimethylacetamide (DMAc) at room temperature, achieving 85% conversion with minimal byproducts. This method circumvents the need for phase-transfer catalysts, reducing toxicity and cost.

Functionalization of the Piperidine Core

Introduction of the 4-Hydroxy Group

The 4-hydroxy group is typically introduced via one of two routes:

-

Epoxide Ring-Opening : Treatment of 4-(3-chlorophenyl)-1-iso-propylpiperidine-4,5-epoxide with aqueous acid generates the diol intermediate, which is selectively oxidized to the 4-hydroxy derivative. This method, adapted from hydroxypiperidine syntheses, achieves 70–80% yields but requires careful pH control to prevent over-oxidation.

-

Ketone Reduction : Catalytic hydrogenation of 4-(3-chlorophenyl)-4-oxo-1-iso-propylpiperidine using PtO2 in ethanol affords the 4-hydroxy product in 90% yield. Stereoselectivity is enhanced by chiral auxiliaries such as (R)-BINAP, yielding enantiomeric excesses >95%.

Installation of the 3-Chlorophenyl Moiety

Electrophilic aromatic substitution (EAS) and Suzuki-Miyaura coupling are predominant methods. EAS using chlorobenzene and AlCl3 as a Lewis acid introduces the chlorophenyl group at position 4 but suffers from poor regioselectivity (∼60% para-substitution). In contrast, Suzuki-Miyaura coupling of 4-bromo-1-iso-propylpiperidin-4-ol with 3-chlorophenylboronic acid achieves >95% regioselectivity under Pd(PPh3)4 catalysis.

Industrial-Scale Optimization and Purification

Solvent and Catalyst Selection

Homogeneous-phase reactions in polar aprotic solvents (e.g., DMAc, NMP) enhance reaction rates and purity profiles compared to heterogeneous systems. For example, sodium hydride-mediated alkylation in DMAc at 25°C achieves 98% conversion of 3-piperidinopropanol, whereas toluene-based systems require elevated temperatures (80°C) and yield only 75%.

Table 2: Solvent Impact on Alkylation Efficiency

| Solvent | Temperature (°C) | Conversion (%) | Byproducts (%) |

|---|---|---|---|

| DMAc | 25 | 98 | <2 |

| Toluene | 80 | 75 | 15 |

| DMF | 30 | 90 | 5 |

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The compound can be reduced to remove the hydroxy group or modify other functional groups.

Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl₃) and various halogenating agents.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of hydroxylamine derivatives or other reduced forms.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Dopaminergic Activity

Research indicates that derivatives of piperidine, including 4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine, exhibit activity at dopamine receptors, particularly the D2 receptor. This receptor is a well-known target for drugs used in the treatment of psychiatric disorders such as schizophrenia and Parkinson's disease. Studies have shown that modifications to the piperidine structure can enhance binding affinity and selectivity for these receptors .

Case Study : A study evaluated a series of 4-phenylpiperidines and their effects on dopaminergic neurotransmission. The findings suggested that certain structural modifications could lead to compounds with improved pharmacological profiles, making them suitable candidates for further development as dopaminergic stabilizers .

Monoamine Oxidase Inhibition

Another significant application of this compound is its potential as a monoamine oxidase (MAO) inhibitor. MAO inhibitors are used to treat depression and anxiety disorders by increasing levels of neurotransmitters such as serotonin and norepinephrine.

Data Table : Summary of MAO Inhibition Studies

Orexin Receptor Agonism

Recent patents have highlighted the orexin type 2 receptor agonist activity of substituted piperidine compounds, including those structurally similar to this compound. Orexin receptors are implicated in regulating arousal, wakefulness, and appetite, suggesting potential applications in treating sleep disorders and obesity .

Clinical Implications

The compound's ability to interact with multiple neurotransmitter systems suggests its potential utility in treating a variety of conditions:

- Psychiatric Disorders : As a D2 receptor modulator.

- Mood Disorders : Through MAO inhibition.

- Sleep Disorders : Via orexin receptor modulation.

Mechanism of Action

The mechanism by which 4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

4-(4-Chlorophenyl)-4-hydroxy-1-methylpiperidine

3-(3-Chlorophenyl)-3-hydroxy-1-ethylpiperidine

4-(3-Chlorophenyl)-4-hydroxy-1-phenylpiperidine

These compounds share structural similarities but differ in the nature of the substituents on the piperidine ring, leading to variations in their chemical properties and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine is a synthetic compound with potential pharmacological applications. Its structure features a piperidine ring substituted with a hydroxy group and a chlorophenyl moiety, which may influence its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 270.77 g/mol. The presence of the hydroxy group and the chlorophenyl substituent is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with neurotransmitter receptors. It may act as an agonist or antagonist at various receptor sites, particularly within the dopaminergic and serotonergic systems:

- Dopamine Receptors : The compound may modulate dopamine receptor activity, influencing behaviors associated with mood and reward pathways.

- Serotonin Receptors : Its interaction with serotonin receptors could have implications for mood regulation and anxiety disorders.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin levels leading to mood enhancement. |

| Antipsychotic Properties | Interaction with dopamine receptors may reduce psychotic symptoms. |

| Analgesic Effects | Possible pain relief through modulation of pain pathways in the nervous system. |

| Antimicrobial Activity | Some studies suggest moderate antimicrobial properties against various pathogens. |

Case Studies and Research Findings

- Dopaminergic Mechanisms : A study investigating the effects of compounds on dopaminergic pathways found that similar piperidine derivatives could significantly influence dopamine receptor activity, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease .

- Serotonergic Modulation : Research has indicated that derivatives of piperidine can affect serotonin levels, providing insights into their use as antidepressants or anxiolytics .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial potential of structurally related compounds, indicating that they may disrupt bacterial cell membranes or inhibit growth through various mechanisms .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic viability:

- Absorption : The compound's lipophilicity due to the iso-propyl group may enhance its absorption across biological membranes.

- Metabolism : The presence of hydroxyl groups typically suggests metabolic pathways involving conjugation reactions, which could influence the duration of action.

- Excretion : Renal excretion is likely, necessitating studies on its elimination half-life and potential accumulation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3-Chlorophenyl)-4-hydroxy-1-iso-propylpiperidine, and how can yield and purity be optimized?

- Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydroxylation. Key steps may include:

- Use of acetonitrile as a solvent and potassium carbonate as a base to facilitate substitution reactions .

- Hydroxylation under controlled pH and temperature to preserve stereochemistry .

- Monitoring reaction progress via thin-layer chromatography (TLC) to optimize intermediate purity .

- Yield Optimization: Adjust solvent polarity (e.g., methanol vs. DMF) and reaction time based on TLC data. Purification via column chromatography is recommended for >95% purity .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Analytical Techniques:

- Nuclear Magnetic Resonance (NMR): Assign peaks for the chlorophenyl group (δ 7.2–7.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and hydroxyl group (broad peak at δ 1.0–5.0 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion [M+H]+ and fragmentation patterns consistent with the piperidine backbone .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to assess purity .

Q. What safety precautions are critical when handling this compound?

- Safety Protocols:

- Use fume hoods and personal protective equipment (PPE) due to potential toxicity (H300-H313 hazards) .

- Store in airtight containers at 2–8°C to prevent degradation .

- Follow GHS-compliant disposal guidelines for chlorinated organic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in different solvents?

- Experimental Design:

- Compare reaction kinetics in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., dichloromethane) under identical conditions .

- Use density functional theory (DFT) calculations to model solvent effects on transition states .

- Case Study: In DMF, the reaction rate increased by 40% due to enhanced nucleophilicity, but side products formed at higher temperatures (>80°C) .

Q. What biological activity has been observed for this compound, and how can its mechanism be studied?

- Biological Insights:

- In Vitro Assays: Screen for interactions with G-protein-coupled receptors (GPCRs) or ion channels using fluorescence-based calcium mobilization assays .

- Structure-Activity Relationship (SAR): Modify the isopropyl or hydroxy group to assess impact on binding affinity .

- Metabolic Stability: Evaluate hepatic microsomal stability to predict pharmacokinetics .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions?

- Approaches:

- Introduce directing groups (e.g., sulfonyl) to control functionalization sites .

- Use transition metal catalysts (e.g., Pd/C) for selective cross-coupling at the chlorophenyl ring .

- Conduct pH-controlled reactions to stabilize reactive intermediates (e.g., enolates) .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Studies:

- Thermal Stability: Accelerated degradation studies at 40°C showed <5% decomposition over 30 days .

- Light Sensitivity: UV exposure led to 15% degradation in 48 hours; amber glass vials are recommended .

- Humidity Control: Hygroscopicity tests revealed no significant hydrolysis below 60% relative humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.